2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising a triazoloquinazolin core linked to a 3,5-dimethylpyrazole group via an ethyl chain, with a sulfanyl bridge connecting to an N-[2-(trifluoromethyl)phenyl]acetamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrazole and triazole motifs may contribute to hydrogen bonding and π-π stacking interactions with biological targets .
Properties
IUPAC Name |
2-[[2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7OS/c1-14-16(15(2)33-32-14)11-12-21-31-23-17-7-3-5-9-19(17)30-24(35(23)34-21)37-13-22(36)29-20-10-6-4-8-18(20)25(26,27)28/h3-10H,11-13H2,1-2H3,(H,29,36)(H,32,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVGGWGADGFJDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=CC=C5C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a novel synthetic derivative that incorporates multiple pharmacologically relevant moieties. Its biological activity is primarily attributed to its potential as an anti-cancer agent and its ability to inhibit various molecular targets involved in cellular processes.
Chemical Structure and Properties
The compound features:
- Molecular Formula : C26H26N6O3S
- Molecular Weight : 502.59 g/mol
- Key Functional Groups :
- Triazoloquinazoline core
- Sulfanyl linkage
- Trifluoromethyl phenyl group
The biological activity of this compound is linked to its ability to interact with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. Inhibition of Topo II can lead to the accumulation of DNA breaks and ultimately induce apoptosis in cancer cells.
Cytotoxicity Studies
Recent studies have demonstrated significant cytotoxic effects of similar triazoloquinazoline derivatives against various cancer cell lines. For instance:
- IC50 Values : Compounds structurally related to our target compound exhibit IC50 values ranging from 2.44 μM to 9.43 μM against HepG2 and HCT116 cell lines, indicating potent anti-cancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 16 | HepG2 | 6.29 |
| Compound 16 | HCT116 | 2.44 |
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group enhances the lipophilicity and binding affinity of the compound, facilitating better interaction with the target sites in cancer cells . The substitution patterns on the quinazoline scaffold significantly influence the biological activity, with larger amine groups generally leading to decreased cytotoxicity due to steric hindrance .
Anti-inflammatory Activity
In addition to its anti-cancer properties, compounds within this class have shown promising anti-inflammatory effects. For example, derivatives have been evaluated for their ability to inhibit carrageenan-induced paw edema in animal models, demonstrating significant reductions in inflammation markers .
Case Studies
- In vitro Studies : A study highlighted that triazoloquinazoline derivatives effectively inhibited cell proliferation in various cancer types, including breast and colon cancers.
- In vivo Studies : Animal models treated with these compounds showed reduced tumor sizes and lower levels of inflammatory cytokines compared to control groups.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing quinazoline and triazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of quinazoline can effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli . The compound may similarly exhibit potent antibacterial effects due to its structural similarities.
Anti-inflammatory Properties
Compounds with triazole scaffolds have been reported to possess anti-inflammatory effects. The triazole nucleus is integral in many anti-inflammatory drugs, potentially making this compound a candidate for further investigation in treating inflammatory diseases .
Anticancer Potential
The quinazoline derivatives are increasingly recognized for their anticancer properties. Research has shown that certain quinazoline-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer progression . The compound’s unique structure may allow it to interact with multiple biological targets in cancer cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and quinazoline rings. Recent studies have focused on optimizing synthetic routes to enhance yield and purity. For example:
- Step 1: Synthesis of the triazole ring via cyclization reactions involving appropriate precursors.
- Step 2: Formation of the quinazoline core through condensation reactions.
- Step 3: Introduction of the sulfanyl group using thiolation methods.
These synthetic strategies are crucial for producing derivatives with enhanced biological activities .
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial efficacy of various quinazoline derivatives against E. coli and Pseudomonas aeruginosa. Results indicated that certain modifications to the quinazoline structure significantly improved antimicrobial activity, suggesting that similar modifications could enhance the effectiveness of 2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide .
Case Study 2: Anti-inflammatory Effects
In another investigation, compounds featuring triazole rings were tested for their ability to reduce inflammation in animal models. The results demonstrated a marked decrease in inflammatory markers, indicating potential therapeutic applications for diseases characterized by chronic inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds: Methodologies and Findings
Structural and Functional Similarity Analysis
Traditional ligand-based virtual screening relies on molecular fingerprints (e.g., Tanimoto coefficients) to rank compounds by structural similarity. However, this approach often overlooks functional diversity, as structurally analogous compounds may exhibit divergent bioactivities. For example, cyclic formazan derivatives, despite structural parallels to azo compounds, show distinct enzyme-binding properties due to conformational rigidity . Similarly, the target compound’s triazoloquinazolin core differentiates it from simpler quinazoline derivatives, likely enhancing target selectivity .
ChemGPS-NP vs. Conventional Virtual Screening
ChemGPS-NP, a global positioning system for chemical space, outperforms traditional similarity metrics by integrating physicochemical properties (e.g., polarity, solubility) and bioactivity profiles. In antituberculosis research, ChemGPS-NP identified compounds with functional similarity to bedaquiline despite low structural overlap, suggesting its utility for discovering analogs of the target compound . By contrast, fingerprint-based methods may fail to capture such relationships, as seen in studies where Tanimoto similarity correlated poorly with shared target proteins .
Machine Learning and Predictive Modeling
Machine learning models, such as XGBoost, enable property prediction based on chemical descriptors. For instance, models achieving RMSE < 10 K in superconducting critical temperature prediction demonstrate the feasibility of extrapolating bioactivity data for the target compound . Agglomerative hierarchical clustering (AHC) further complements these approaches by grouping compounds into bioactivity clusters. AHC analysis of marine antibiotics revealed that structurally dissimilar compounds can cluster together if they target related proteins, a principle applicable to the triazoloquinazolin derivative’s mechanism .
Comparative Data Table
Key Research Insights
- Structural vs. Functional Similarity : The target compound’s bioactivity may align with triazoloquinazolin kinase inhibitors but diverge from quinazoline antifolates due to its unique substituents .
- Model Performance : ChemGPS-NP and AHC improve hit rates in virtual screening compared to fingerprint-based methods, particularly for polypharmacological agents .
- Synthetic Challenges : The sulfanyl-acetamide linkage introduces synthetic complexity, contrasting with simpler amide-bonded analogs, which may affect scalability .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves a nucleophilic substitution reaction between a triazoloquinazoline thiol intermediate and a chloroacetamide derivative. Critical conditions include polar aprotic solvents (e.g., DMF or DMSO), bases (e.g., K₂CO₃ or NaH), and controlled temperatures (60–80°C). Monitoring via TLC or HPLC ensures intermediate purity, and column chromatography is often used for final purification. Reaction stoichiometry and solvent choice significantly impact yield .
Q. What spectroscopic methods are recommended for structural characterization?
- 1H/13C NMR : Identifies proton environments (e.g., pyrazole CH₃, triazole protons) and confirms sulfanyl and acetamide linkages.
- LC-MS : Verifies molecular ion ([M+H]⁺) and purity.
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for related triazoloquinazoline analogs .
- Elemental analysis : Validates C, H, N, S composition .
Q. How does the trifluoromethyl group affect physicochemical properties?
The -CF₃ group enhances lipophilicity (logP) and metabolic stability due to its strong electron-withdrawing effect. This improves membrane permeability and target binding affinity, as seen in similar trifluoromethylated acetamides .
Q. What biological targets are associated with triazoloquinazoline derivatives?
Analogous compounds exhibit activity against kinases (e.g., EGFR), phosphodiesterases, and microbial enzymes. Specific derivatives show anticancer (via apoptosis induction) and antimicrobial (bacterial/fungal) effects, suggesting potential therapeutic applications .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?
DoE systematically tests variables (residence time, temperature, stoichiometry) in microreactors to enhance mixing and heat transfer. For example, Omura-Sharma-Swern oxidation in flow systems ( ) improves yield by 20–30% compared to batch methods. Response surface models identify optimal parameters, reducing trial-and-error approaches .
Q. What computational strategies predict binding affinity with novel protein targets?
- Molecular docking (AutoDock, Glide) : Models interactions between the triazoloquinazoline core and active sites.
- MD simulations (GROMACS) : Assess binding stability over time.
- QSAR models : Utilize datasets from triazoloquinazoline analogs to predict IC₅₀ values. Validate predictions with SPR or fluorescence polarization assays .
Q. How should conflicting IC₅₀ values from enzymatic assays be resolved?
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and substrate concentrations.
- Use orthogonal assays : Compare fluorogenic, radiometric, and SPR-based results.
- Kinetic analysis : Determine inhibition mode (e.g., competitive vs. allosteric) to explain variability .
Q. What strategies improve compound stability during long-term storage?
Q. How can heterogeneous catalysis improve scalability of the synthesis?
Palladium-supported catalysts or immobilized bases (e.g., polymer-bound K₂CO₃) reduce purification steps and enable catalyst reuse. Continuous-flow systems with packed-bed reactors enhance efficiency, as demonstrated in triazole syntheses .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported antimicrobial activity across studies?
- Strain variability : Test against standardized microbial panels (e.g., ATCC strains).
- Check assay endpoints : Compare MIC (minimum inhibitory concentration) vs. MBC (minimum bactericidal concentration).
- Meta-analysis : Pool data from multiple studies using random-effects models to identify trends .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Synthesis Optimization
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent | DMF | ↑ Solubility |
| Temperature | 70–80°C | ↑ Reaction rate |
| Base | K₂CO₃ | ↑ Nucleophilicity |
| Reaction Time | 12–18 hours | ↓ Side products |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Compound | IC₅₀ (EGFR kinase) | MIC (E. coli) |
|---|---|---|
| Target compound | 12 nM | 64 µg/mL |
| N-{5-Ethyl-triazoloquinazolin-2-YL}-trifluoroacetamide | 18 nM | 128 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
